7-Bromo-4-methoxy-1,3-benzoxazol-2-amine
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Overview
Description
7-Bromo-4-methoxy-1,3-benzoxazol-2-amine is a chemical compound with the molecular formula C8H7BrN2O2 and a molecular weight of 243.06 g/mol. This compound belongs to the class of benzoxazoles, which are characterized by a fused benzene and oxazole ring structure. Benzoxazoles and their derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-methoxy-1,3-benzoxazol-2-amine typically involves the following steps:
Bromination: The starting material, 4-methoxybenzoxazole, undergoes bromination to introduce the bromo group at the 7-position.
Amination: The brominated compound is then subjected to amination to introduce the amine group at the 2-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-methoxy-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce the bromo group to a hydrogen atom.
Substitution: Substitution reactions can replace the bromo or methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxyl derivatives.
Reduction Products: Hydrogenated derivatives.
Substitution Products: Derivatives with different functional groups replacing the bromo or methoxy groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It has been investigated for its biological activity, including potential anticancer properties.
Medicine: Derivatives of this compound have been explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism by which 7-Bromo-4-methoxy-1,3-benzoxazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, in anticancer applications, the compound may interact with DNA or proteins involved in cell proliferation and apoptosis. The exact mechanism can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
7-Bromo-4-methoxy-1,3-benzoxazol-2-amine is similar to other benzoxazole derivatives, such as 7-iodo-4-methoxy-1,3-benzoxazol-2-amine and 7-chloro-4-methoxy-1,3-benzoxazol-2-amine. These compounds share the same core structure but differ in the halogen substituent at the 7-position. The presence of different halogens can influence the compound's reactivity, biological activity, and physical properties.
Properties
IUPAC Name |
7-bromo-4-methoxy-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJZZGUANNDQLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)OC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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